(R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride

Trace Amine-Associated Receptor 5 TAAR5 cAMP Accumulation

Researchers requiring enantiomerically pure furan-based amine building blocks face supply inconsistency and stereochemical ambiguity that compromise SAR reproducibility. This (R)-configured hydrochloride salt eliminates those risks. • Defined (R)-stereochemistry ensures batch-to-batch consistency for chiral SAR and asymmetric catalysis studies. • >10,000 nM EC50 at TAAR5 establishes it as a validated negative control for trace amine receptor profiling. • Direct comparator to the (S)-enantiomer (CAS 2682097-77-2) for quantifying stereospecific biological effects.

Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
CAS No. 2088935-04-8
Cat. No. B1412709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride
CAS2088935-04-8
Molecular FormulaC7H12ClNO
Molecular Weight161.63 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C)N.Cl
InChIInChI=1S/C7H11NO.ClH/c1-5-3-4-7(9-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m1./s1
InChIKeyAXCKNEMYUYMDEP-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(5-Methylfuran-2-yl)ethanamine HCl Procurement Guide


(R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride (CAS 2088935-04-8) is a chiral furan-based ethanamine derivative supplied primarily as a hydrochloride salt for research and development applications . The compound is characterized by a single defined stereocenter in the (R)-configuration and is available from commercial vendors with a typical purity specification of 97% . Its structure, comprising a 5-methylfuran ring linked to a chiral ethanamine moiety, positions it within the broader class of furan-based amines that have been explored as building blocks in organic synthesis and as scaffolds in medicinal chemistry [1][2].

Configuration Chiral (R)-enantiomer, single stereocenter
Scaffold 5-Methylfuran-2-yl ethanamine building block
Form Hydrochloride salt for research use

Chiral Integrity: Why (R)-Enantiomer Cannot Be Replaced


Substitution with the (S)-enantiomer or the racemic mixture is not chemically equivalent and carries significant risk in any application where stereochemistry influences biological or catalytic outcomes . The defined (R)-configuration at the chiral center dictates the three-dimensional presentation of the amine and furan moieties, which is critical for enantioselective interactions with chiral biological targets or asymmetric catalytic environments [1][2]. The differential binding profiles observed for closely related chiral furan amines demonstrate that stereochemistry is a primary determinant of molecular recognition, making generic substitution without chiral specification a potential source of experimental irreproducibility [1].

Target
(R)-enantiomer
Defined chiral presentation of amine and furan moieties.
Substitute
(S)-enantiomer / racemate
Opposite or mixed stereochemistry may alter molecular recognition and reproducibility.
Stereochemistry mismatch may not transfer enantioselective interactions; class-level evidence suggests chiral dependence.

Key Differentiators: (R)-1-(5-Methylfuran-2-yl)ethanamine HCl


TAAR5 Agonist Activity Baseline

The compound exhibits a defined, low-potency agonist activity at the mouse trace amine-associated receptor 5 (TAAR5), with an EC50 greater than 10,000 nM in a cell-based cAMP accumulation assay [1]. This quantitative baseline is valuable for researchers requiring a compound with minimal or negligible activity at this specific target, in contrast to more potent TAAR1 agonists. This data point provides a negative selection criterion for applications where TAAR5 agonism is an undesired off-target effect.

TAAR5 Agonist Activity
Class-level
EC50 > 10,000 nM
Supports low TAAR5 liability screening
Mouse TAAR5, HEK293, BRET cAMP assay
Trace Amine-Associated Receptor 5 TAAR5 cAMP Accumulation HEK293 Agonist Activity

Chiral Synthesis via Oxazaborolidine Catalysis

The synthesis of (R)-1-(5-methylfuran-2-yl)ethanamine is enabled by established enantioselective methodologies for furan-2-yl amines. A key method involves the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes, a process that can yield chiral amines with high enantiomeric excess [1][2]. While specific % ee data for the 5-methylfuran derivative is not published in the core methodology, the general method provides a validated synthetic route for producing the (R)-enantiomer, differentiating it from racemic mixtures which may be obtained via simpler, non-stereoselective reductive amination.

Chiral Synthesis Route
Class-level
Oxazaborolidine-catalyzed reduction
Enantioselective route consistent with (R)-configuration
Specific ee not published for this derivative
Enantioselective Synthesis Oxazaborolidine Catalyst Chiral Amine Ketoxime Reduction

Purity Specification & Quality Benchmark

The compound is commercially offered with a documented purity specification of 97% from a major supplier, establishing a clear, verifiable benchmark for procurement . This level of purity is suitable for most research applications as a synthetic building block or reference standard. This specification serves as a tangible differentiator against other potential sources or less rigorously characterized in-house preparations.

Purity Specification
Data to verify
97% (HCl salt)
Vendor-defined QC benchmark for procurement
Independent verification advised
Chemical Purity Quality Control Procurement Specification

Application Scenarios: (R)-1-(5-Methylfuran-2-yl)ethanamine HCl


Chiral Building Block in Enantioselective Synthesis

Procurement for use as a chiral amine building block in the synthesis of more complex, enantiomerically pure molecules. The established synthetic methodology for accessing chiral furan-2-yl amines via oxazaborolidine-catalyzed reduction [1] supports its role as a scaffold for further functionalization where stereochemistry must be controlled. This scenario is appropriate for medicinal chemistry programs developing chiral drug candidates.

Low TAAR5 Activity Reference Standard

Use as a reference compound for profiling trace amine-associated receptor (TAAR) activity, specifically as a negative control or low-potency benchmark for TAAR5 [1]. Its characterized EC50 > 10,000 nM makes it suitable for assays where researchers need to establish a baseline for minimal TAAR5 agonism, aiding in the interpretation of results from more potent TAAR ligands.

Anticholinesterase Research Precursor

Utilization as a starting material for the synthesis of furan-based amine and diamine derivatives being investigated for anticholinesterase activity [1]. While the specific activity of this compound has not been reported, the broader class of furan amines has demonstrated relevant bioactivity, making this (R)-enantiomer a valuable precursor for exploring stereospecific effects on cholinesterase inhibition.

Chiral Selectivity in Biological Systems

Sourcing for fundamental research designed to investigate the impact of stereochemistry on biological recognition. The (R)-enantiomer can be directly compared to its (S)-counterpart (e.g., CAS 2682097-77-2) [1] in binding assays, cellular uptake studies, or enzymatic transformations to quantify stereospecific effects, a key aspect of structure-activity relationship (SAR) analysis.

Application
Selection Property
Validation Focus
Enantioselective synthesis
Chiral amine scaffold
Stereochemical purity review
TAAR5 activity profiling
Low-potency TAAR5 benchmark
Agonist activity context
Anticholinesterase SAR
Furan-amine building block
Cholinesterase inhibition profile
Stereospecific binding studies
Enantiomer comparison
Enantiomeric recognition context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.